(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide
Description
The compound "(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide" is an α,β-unsaturated enamide derivative with a distinct electron-withdrawing cyano group, a thiophen-2-yl moiety, and a (2,4-dichlorophenyl)methoxyimino substituent. Its (E)-configuration at the double bond is critical for maintaining structural rigidity and influencing intermolecular interactions. The compound’s synthesis likely involves condensation reactions between cyanoacrylic acid derivatives and imino ethers, followed by characterization via spectroscopic methods (e.g., NMR, IR) and single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry, as demonstrated in analogous compounds [1][2].
Properties
Molecular Formula |
C16H11Cl2N3O2S |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
(E)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-13-4-3-11(15(18)7-13)9-23-21-10-20-16(22)12(8-19)6-14-2-1-5-24-14/h1-7,10H,9H2,(H,20,21,22)/b12-6+ |
InChI Key |
HLGHSGDTTLDPFD-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Methodology
- Reactants : Thiophene-2-carbaldehyde and cyanoacetamide.
- Catalyst : Potassium phosphate (K₃PO₄) or piperidine.
- Solvent : Ethanol or solvent-free mechanochemical conditions.
- Conditions : Room temperature for 1–3 hours.
Example :
Thiophene-2-carbaldehyde (5 mmol) and cyanoacetamide (5 mmol) in ethanol with K₃PO₄ (2 mmol) yield the (E)-3-(thiophen-2-yl)-2-cyanoacrylonitrile intermediate with >80% yield.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82–94% | |
| Stereoselectivity | Exclusively E-isomer | |
| Reaction Time | 1–3 hours |
Introduction of the Dichlorophenyl Methoxyimino Group
The imine moiety is introduced via condensation of hydroxylamine derivatives with the aldehyde group of 2,4-dichlorobenzaldehyde, followed by functionalization.
Methodology
- Step 1 : Synthesis of (2,4-dichlorophenyl)methoxyamine.
- Step 2 : Coupling with the acrylonitrile core.
Example :
Reaction of (E)-3-(thiophen-2-yl)-2-cyanoacrylonitrile (1 eq) with (2,4-dichlorophenyl)methoxyamine (1.2 eq) in THF at 0°C to room temperature for 12 hours yields the target compound with 75–85% purity.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Purity (HPLC) | 95–98% after recrystallization | |
| Preferred Solvent | THF |
Optimization of Stereochemical Control
The E-configuration of the enamide and acrylonitrile groups is critical for biological activity. Stereoselectivity is achieved through:
- Base selection : LiHMDS promotes E-selectivity in enamide formation.
- Low-temperature reactions : Minimizes isomerization.
Example :
Using LiHMDS (1.5 eq) in THF at −78°C ensures >95% E-isomer retention.
Purification and Crystallization
Final purification involves:
- Recrystallization : Ethyl acetate/hexane (1:1) removes unreacted starting materials.
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%).
Example :
Crude product (40.5 g) recrystallized in isopropyl alcohol yields 36 g (90%) of pure compound with 99.52% HPLC purity.
Key Data :
| Purification Method | Purity Improvement | Source |
|---|---|---|
| Recrystallization | 98.3% → 99.5% | |
| Column Chromatography | 95% → 99.2% |
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Stereoselectivity | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel Condensation | 82% | 98.3% | High (E) | Moderate |
| Mechanochemical Synthesis | 78% | 97.5% | Moderate | High |
| Imine Coupling | 85% | 99.5% | High (E) | Low |
Challenges and Solutions
- Byproduct Formation :
- Isomerization :
Industrial-Scale Feasibility
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Lipophilicity : The dichlorophenyl group in the main compound and ’s analog increases hydrophobicity compared to methoxy-substituted derivatives (). This property is critical for bioavailability in drug design .
Electronic Effects: Electron-withdrawing groups (e.g., cyano, dichloro) stabilize the α,β-unsaturated system, enhancing electrophilicity.
Heterocyclic Influence : Thiophen-2-yl (main compound) vs. thiazol-2-yl () alters electronic and steric profiles. Thiazoles, with a nitrogen atom, may engage in hydrogen bonding or metal coordination, unlike thiophenes .
Stereochemical Confirmation : SC-XRD and SHELX software () are widely used to resolve (E)-configurations in such compounds, ensuring structural accuracy .
Biological Activity
(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a cyano group, a thiophene ring, and a dichlorophenyl moiety, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 380.2 g/mol. The structure includes:
- Cyano group :
- Dichlorophenyl group : A phenyl ring substituted with two chlorine atoms.
- Thiophene ring : A five-membered aromatic ring containing sulfur.
The biological activity of (2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide primarily involves its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biochemical pathways, disrupting cellular processes.
- Modulation of Signaling Pathways : It has been shown to affect the PI3K/Akt/mTOR pathway, which plays a significant role in cell growth and survival.
- Induction of Apoptosis : By inhibiting growth signals, the compound can trigger programmed cell death in cancer cells.
Anticancer Activity
Research indicates that (2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide exhibits significant anticancer properties. In vitro studies have demonstrated:
- Cell Viability Reduction : The compound reduces cell viability in various cancer cell lines by inducing apoptosis.
- Mechanistic Insights : Molecular docking studies suggest that it binds to key proteins involved in cancer progression, inhibiting their function .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Against Pathogenic Bacteria : It shows effectiveness against strains like Staphylococcus aureus, indicating potential as an antibacterial agent.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of (2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide suggests moderate stability under physiological conditions. Its solubility and bioavailability are critical for therapeutic efficacy and require further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
